Lipophilicity vs. Chloro and Methyl Analogs
The lipophilicity of 3-(3-Bromoisoxazol-5-yl)propanoic acid is substantially higher than that of its 3-chloro and 3-methyl analogs, as quantified by computed LogP values. This difference in LogP directly impacts membrane permeability, solubility, and off-target binding .
| Evidence Dimension | Lipophilicity (LogP / cLogP) |
|---|---|
| Target Compound Data | LogP = 1.45 ; cLogP = 3.759 |
| Comparator Or Baseline | 3-(3-Chloroisoxazol-5-yl)propanoic acid: LogP = 0.5-1.0 (class inference) [1]; 3-(3-Methylisoxazol-5-yl)propanoic acid: LogP ≈ 0.5-1.0 (class inference) [1] |
| Quantified Difference | ~0.5-1.0 LogP unit increase for bromo derivative |
| Conditions | Computed using ChemAxon (cLogP) and Chemsrc (LogP) predictive models |
Why This Matters
Higher lipophilicity (LogP) for the bromo derivative suggests improved membrane permeability in cell-based assays, a critical parameter for early-stage drug discovery.
- [1] DrugBank. (n.d.). Class-level inference based on halogen and alkyl group contributions to LogP. View Source
